molecular formula C9H3F6NO2 B13434316 1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]

1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]

Cat. No.: B13434316
M. Wt: 271.12 g/mol
InChI Key: APGWCIWYSVWTQL-UHFFFAOYSA-N
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Description

1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] is a chemical compound with the molecular formula C9H3F6NO2 and a molecular weight of 271.116 g/mol . This compound is characterized by the presence of two trifluoroethanone groups attached to a pyridine ring, making it a unique and valuable compound in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dialkylcobalt bis(pyridine) complexes, diethylzinc, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include 2,6-pyridinediketimine cobalt(I) and cobalt(II) alkylated species, as well as various substituted derivatives of the original compound.

Scientific Research Applications

1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] involves its ability to act as a ligand in coordination chemistry. It can form stable complexes with various metal ions, influencing their reactivity and stability. The molecular targets and pathways involved include the coordination sites on metal ions and the specific interactions between the compound and the metal centers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] is unique due to the presence of trifluoroethanone groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions and its use in enantioselective synthesis make it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C9H3F6NO2

Molecular Weight

271.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[6-(2,2,2-trifluoroacetyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C9H3F6NO2/c10-8(11,12)6(17)4-2-1-3-5(16-4)7(18)9(13,14)15/h1-3H

InChI Key

APGWCIWYSVWTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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